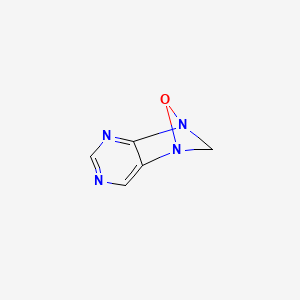![molecular formula C19H28I2O7 B14233141 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde CAS No. 796971-54-5](/img/structure/B14233141.png)
2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde: is an organic compound with the molecular formula C19H28I2O7 and a molecular weight of 622.23 g/mol . This compound is characterized by the presence of multiple ethoxy and iodoethoxy groups attached to a benzaldehyde core, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of the benzaldehyde are substituted with iodoethoxy groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodoethoxy groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed:
Oxidation: 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzoic acid.
Reduction: 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzyl alcohol.
Substitution: 2,4-Bis{2-[2-(2-azidoethoxy)ethoxy]ethoxy}benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals .
Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry studies .
Industry: In industrial applications, it can be used in the production of specialty chemicals, coatings, and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The iodoethoxy groups can undergo substitution reactions, allowing the compound to interact with different molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Bis{2-[2-(2-chloroethoxy)ethoxy]ethoxy}benzaldehyde
- 2,4-Bis{2-[2-(2-bromoethoxy)ethoxy]ethoxy}benzaldehyde
- 2,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde
Uniqueness: The presence of iodoethoxy groups in 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde makes it unique compared to its chloro, bromo, and methoxy analogs. The iodine atoms provide distinct reactivity and can be used in specific substitution reactions that are not possible with other halogens .
Eigenschaften
CAS-Nummer |
796971-54-5 |
|---|---|
Molekularformel |
C19H28I2O7 |
Molekulargewicht |
622.2 g/mol |
IUPAC-Name |
2,4-bis[2-[2-(2-iodoethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H28I2O7/c20-3-5-23-7-9-25-11-13-27-18-2-1-17(16-22)19(15-18)28-14-12-26-10-8-24-6-4-21/h1-2,15-16H,3-14H2 |
InChI-Schlüssel |
AMBCZNMWLHMZHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCOCCOCCI)OCCOCCOCCI)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


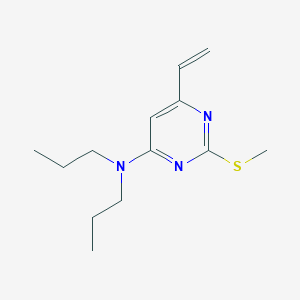
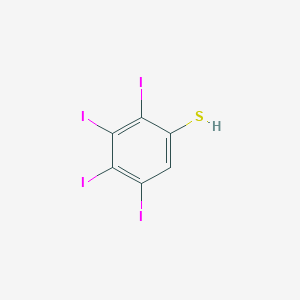
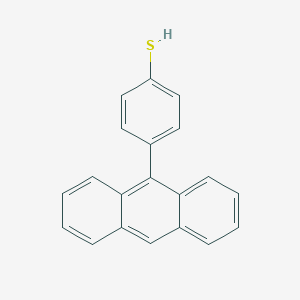
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
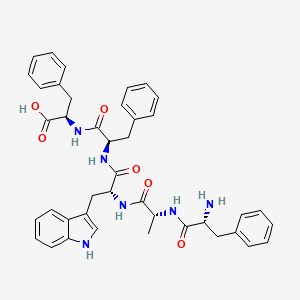
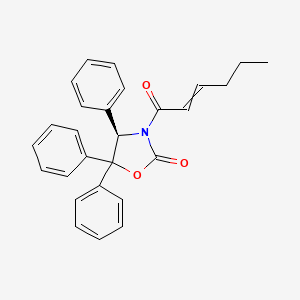
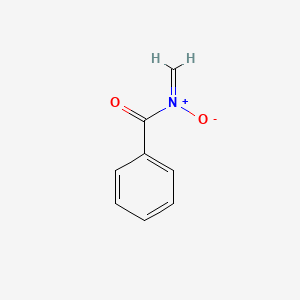


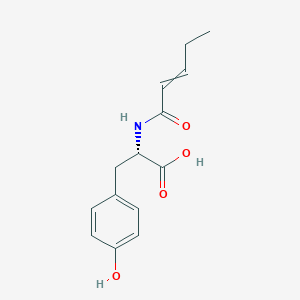
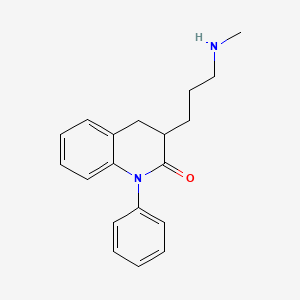
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
